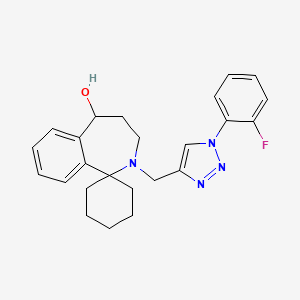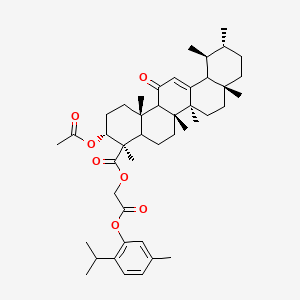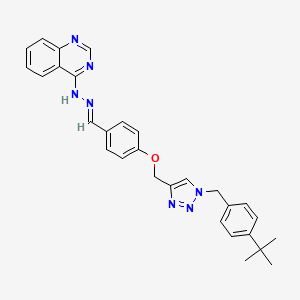
D1R antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D1R antagonist 1, also known as compound 12a, is a selective antagonist of the dopamine D1 receptor. Dopamine D1 receptors are G protein-coupled receptors that play a crucial role in regulating motor behavior, reward, motivational states, and cognitive processes. This compound is involved in G protein and β-arrestin-based signaling pathways .
Vorbereitungsmethoden
The synthesis of D1R antagonist 1 involves several steps, including the alkoxylation and dialkoxylation of (-)-Stepholidine.
Analyse Chemischer Reaktionen
D1R antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
D1R antagonist 1 has several scientific research applications, including:
Chemistry: It is used as a tool to study the structure-activity relationships of dopamine receptor ligands.
Biology: It helps in understanding the role of dopamine D1 receptors in various biological processes.
Medicine: It is being investigated for its potential therapeutic applications in treating neuropsychiatric disorders such as Parkinson’s disease, schizophrenia, and cognitive impairments
Industry: It may have applications in the development of new drugs targeting dopamine receptors.
Wirkmechanismus
D1R antagonist 1 exerts its effects by binding to the dopamine D1 receptor and blocking its activation by dopamine. This inhibition prevents the receptor from activating downstream signaling pathways, including the cAMP/PKA-dependent signaling cascade. This cascade regulates neuronal excitability, gene expression, and synaptic plasticity .
Vergleich Mit ähnlichen Verbindungen
D1R antagonist 1 is unique in its selectivity and potency as a dopamine D1 receptor antagonist. Similar compounds include:
SKF81297: A catechol-based agonist of the D1 receptor.
SKF83959: Another catechol-based agonist with selectivity for D1 receptors.
Apomorphine: A pan-dopamine agonist used in the treatment of Parkinson’s disease
These compounds differ in their selectivity, potency, and pharmacokinetic properties, making this compound a valuable tool for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H26BrNO4 |
|---|---|
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
(13aS)-12-bromo-9-ethoxy-3-propoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol |
InChI |
InChI=1S/C22H26BrNO4/c1-3-7-28-21-8-13-5-6-24-12-16-15(9-18(24)14(13)10-19(21)25)17(23)11-20(26)22(16)27-4-2/h8,10-11,18,25-26H,3-7,9,12H2,1-2H3/t18-/m0/s1 |
InChI-Schlüssel |
BGGURFWLEHSLEY-SFHVURJKSA-N |
Isomerische SMILES |
CCCOC1=C(C=C2[C@@H]3CC4=C(C=C(C(=C4CN3CCC2=C1)OCC)O)Br)O |
Kanonische SMILES |
CCCOC1=C(C=C2C3CC4=C(C=C(C(=C4CN3CCC2=C1)OCC)O)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


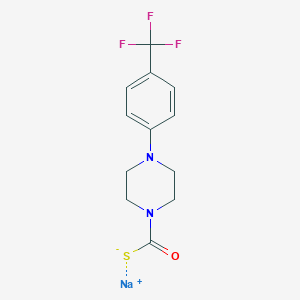
![potassium;4-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(4-sulfonatobutyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]butane-1-sulfonate](/img/structure/B15138730.png)
![(2R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15138733.png)
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)


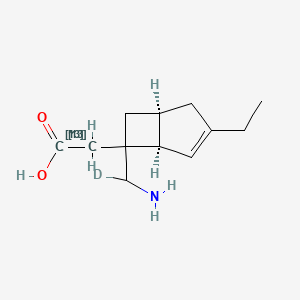
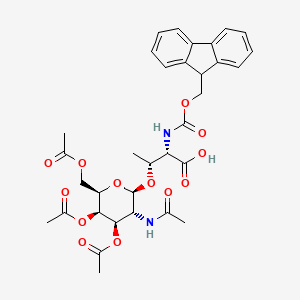
![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
